molecular formula C10H19NO3 B1388524 (R)-N-Boc-3-Methylmorpholine CAS No. 1022093-98-6

(R)-N-Boc-3-Methylmorpholine

Cat. No. B1388524
CAS RN: 1022093-98-6
M. Wt: 201.26 g/mol
InChI Key: LSDUBIYDVJGIQH-MRVPVSSYSA-N
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Description

(R)-N-Boc-3-Methylmorpholine, commonly known as (R)-Boc-MM, is a chiral morpholine derivative that has been used in a variety of scientific research applications. It is a useful synthetic building block for constructing a range of compounds with various properties and can be used to create chiral compounds for asymmetric synthesis. This article will discuss the synthesis method for (R)-Boc-MM, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of (R)-Boc-MM depends on the application for which it is used. In asymmetric synthesis, (R)-Boc-MM acts as a chiral building block, allowing for the construction of a range of compounds with various properties. In chiral resolution, (R)-Boc-MM binds to one enantiomer of a chiral compound more strongly than the other, allowing for the separation of the two enantiomers. In chiral catalysis, (R)-Boc-MM acts as a catalyst, speeding up the reaction and increasing the yield of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Boc-MM depend on the application for which it is used. In asymmetric synthesis, (R)-Boc-MM can be used to construct a range of compounds with various properties, which can have a variety of biochemical and physiological effects. In chiral resolution, (R)-Boc-MM can be used to separate enantiomers of a chiral compound, which can have different biochemical and physiological effects. In chiral catalysis, (R)-Boc-MM can be used to catalyze a chemical reaction, which can have a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

(R)-Boc-MM has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. It is also a versatile compound, with a wide range of applications in scientific research. However, there are some limitations to using (R)-Boc-MM in lab experiments. It is a toxic compound, and it is susceptible to hydrolysis, so it should be handled with care.

Future Directions

There are a number of potential future directions for (R)-Boc-MM. It can be used in the synthesis of more complex compounds, such as peptides and proteins. It can also be used in the development of new chiral catalysts, which could be used to catalyze a range of chemical reactions. Finally, (R)-Boc-MM could be used to develop new chiral resolution methods, which could be used to separate enantiomers of chiral compounds more efficiently.

Scientific Research Applications

(R)-Boc-MM has been used in a variety of scientific research applications, including asymmetric synthesis, chiral resolution, and chiral catalysis. In asymmetric synthesis, (R)-Boc-MM can be used as a chiral building block to construct a range of compounds with various properties. It has also been used in chiral resolution, which is the process of separating enantiomers of a chiral compound. Finally, (R)-Boc-MM has been used in chiral catalysis, which is the process of catalyzing a chemical reaction using a chiral compound.

properties

IUPAC Name

tert-butyl (3R)-3-methylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUBIYDVJGIQH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672097
Record name tert-Butyl (3R)-3-methylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-3-Methylmorpholine

CAS RN

1022093-98-6
Record name 1,1-Dimethylethyl (3R)-3-methyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022093-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-3-methylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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